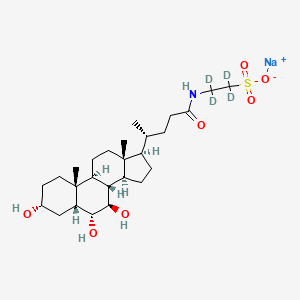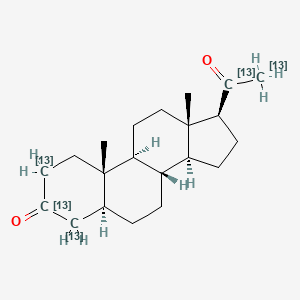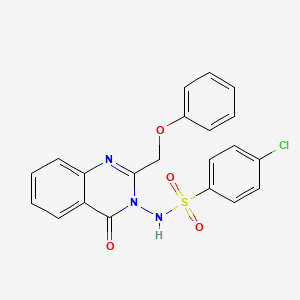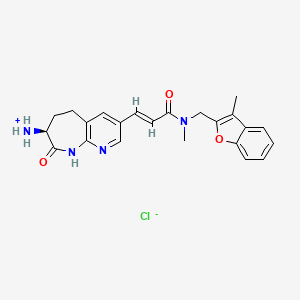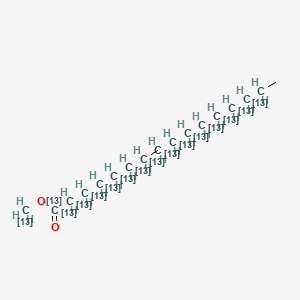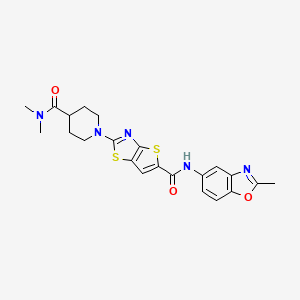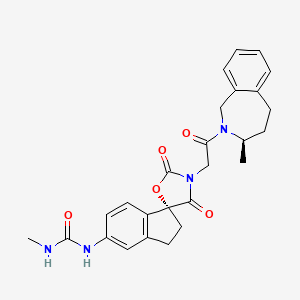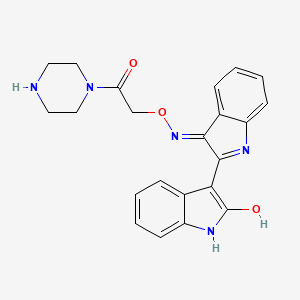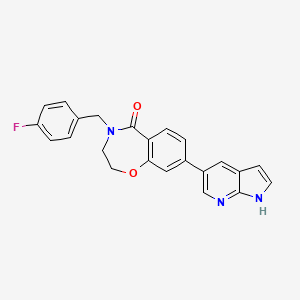
Tuberculosis inhibitor 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tuberculosis Inhibitor 4 is a promising compound in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown significant potential in inhibiting the growth and proliferation of the tuberculosis-causing bacteria, making it a valuable candidate for further research and development in anti-tuberculosis therapies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common synthetic route involves the Knoevenagel condensation reaction, where aromatic aldehydes react with thiazolidine-2,4-dione in the presence of a piperidine catalyst in ethanol solvent . Another method includes the reaction of mercapto benzothiazole with substituted benzylidene isoxazolone in the presence of sodium bicarbonate in ethanol .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions: Tuberculosis Inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines
科学研究应用
Tuberculosis Inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria.
Medicine: Explored as a candidate for developing new anti-tuberculosis drugs, especially in the context of drug-resistant strains.
作用机制
The mechanism of action of Tuberculosis Inhibitor 4 involves targeting specific enzymes and pathways essential for the survival and proliferation of Mycobacterium tuberculosis. One key target is the enzyme 4’-phosphopantothenoyl-l-cysteine synthetase, which plays a crucial role in the biosynthesis of coenzyme A . By inhibiting this enzyme, this compound disrupts the metabolic processes of the bacteria, leading to their death. Additionally, the compound may interfere with the synthesis of the bacterial cell wall, further compromising the bacteria’s integrity and viability .
相似化合物的比较
Isoniazid: A first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: Another first-line drug that targets bacterial RNA polymerase, preventing transcription and protein synthesis.
Ethambutol: Inhibits arabinosyltransferases, enzymes involved in the synthesis of the bacterial cell wall.
Uniqueness of Tuberculosis Inhibitor 4: this compound stands out due to its unique mechanism of action, targeting the 4’-phosphopantothenoyl-l-cysteine synthetase enzyme, which is not the primary target of the aforementioned drugs. This distinct mode of action makes it a valuable addition to the arsenal of anti-tuberculosis agents, particularly in combating drug-resistant strains of Mycobacterium tuberculosis .
属性
分子式 |
C23H26N2O3S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-hydroxy-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27) |
InChI 键 |
YDRKMAFJRIZGJR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


